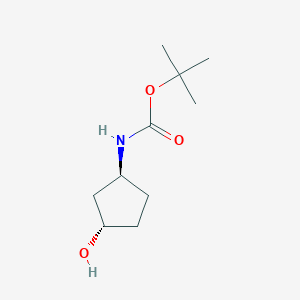

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616536 | |

| Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154737-89-0, 207729-04-2 | |

| Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, a key chiral building block in medicinal chemistry.

Core Chemical Properties

This compound is a carbamate-protected aminocyclopentanol derivative. Its stereochemistry makes it a valuable intermediate in the synthesis of complex chiral molecules.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | [1] |

| CAS Number | 154737-89-0 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Predicted Boiling Point | 320.8 °C at 760 mmHg | [] |

| Predicted Density | 1.08 g/cm³ | [] |

| Calculated XLogP3 | 1.2 | [1] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to yellow solid | [4] |

| Storage | Store at room temperature, sealed in a dry place. | [2][5] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the Boc-protection of its corresponding amine precursor, (1S,3S)-3-aminocyclopentanol. Below is a general experimental protocol based on standard N-Boc protection procedures.

Reaction:

(1S,3S)-3-aminocyclopentanol + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Materials:

-

(1S,3S)-3-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

-

Solvent: A mixture of water and tetrahydrofuran (THF) (e.g., 1:2 v/v) or other suitable organic solvents like dichloromethane (DCM).

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

-

Solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1S,3S)-3-aminocyclopentanol (1.0 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in the chosen solvent system. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Workup: Once the reaction is complete, if THF was used, remove it under reduced pressure. Dilute the remaining aqueous residue with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis of the Precursor: (1R,3S)-3-aminocyclopentanol

A method for the preparation of the enantiomerically pure precursor, (1R,3S)-3-aminocyclopentanol hydrochloride, has been described in the patent literature.[6] This multi-step synthesis involves a hetero-Diels-Alder reaction, selective reduction, enzymatic chiral resolution, and subsequent deprotection steps.[6]

Role in Drug Development and Signaling Pathways

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[] Its most notable application is in the synthesis of the anti-HIV drug, Bictegravir .

Bictegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Bictegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.

The following diagram illustrates the simplified mechanism of action of Bictegravir, highlighting the step it inhibits in the HIV replication cycle.

Caption: Inhibition of HIV Replication by Bictegravir.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral agents like Bictegravir. Its well-defined stereochemistry is critical for the biological activity of the final drug products. This guide provides essential chemical and procedural information to support its use in research and drug development.

References

- 1. This compound | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 4. tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate | CAS 154737-89-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 154737-89-0|this compound|BLD Pharm [bldpharm.com]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate, a chiral building block crucial in medicinal chemistry and pharmaceutical synthesis. This guide details its chemical identity, physicochemical properties, plausible synthetic routes, and relevant experimental protocols.

Chemical Identity and Structure

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is a carbamate-protected derivative of (1S,3S)-3-aminocyclopentanol. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical agents.

IUPAC Name: tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate[1]

Chemical Structure:

Figure 1: 2D Structure of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate.

Physicochemical and Chemical Properties

The properties of this compound are summarized below. All data is computationally derived unless otherwise specified.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 154737-89-0 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--O | [1] |

| InChI Key | SBUKINULYZANSP-YUMQZZPRSA-N | [1] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| XLogP3 | 1.2 | [1] |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Exact Mass | 201.13649347 Da | [1] |

| Purity | ≥95% | [2] |

| Storage Conditions | Room temperature or 2-8°C, sealed in dry conditions. | [2][3] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is not directly detailed in the provided literature. However, a logical synthetic pathway can be constructed based on established methods for creating chiral aminocyclopentanols and their subsequent protection. The key precursor is (1S,3S)-3-aminocyclopentanol.

Synthesis of (1S,3S)-3-Aminocyclopentanol Precursor

The synthesis of the enantiomerically pure aminocyclopentanol core is the most critical step. Methods for the related (1R,3S) isomer, a key intermediate for the antiviral drug Bictegravir, are well-documented and rely on asymmetric synthesis to establish the two chiral centers.[4][5] A common strategy involves an asymmetric hetero-Diels-Alder reaction.[5]

Figure 3: Experimental workflow for the Boc-deprotection of the hydroxycyclopentyl carbamate.

Applications in Drug Development

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is not typically used as a therapeutic agent itself. Instead, its value lies in its role as a chiral building block. The distinct spatial arrangement of its amine and hydroxyl groups, locked in a cyclopentyl ring, makes it an ideal starting point for synthesizing more complex molecules where stereochemistry is critical for biological activity. The carbamate serves as a stable protecting group, making the compound a versatile intermediate for multi-step syntheses of novel drug candidates.

References

- 1. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 154737-89-0|this compound|BLD Pharm [bldpharm.com]

- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

Synthesis of chiral 3-aminocyclopentanol isomers

An In-depth Technical Guide to the Synthesis of Chiral 3-Aminocyclopentanol Isomers

Introduction

3-Aminocyclopentanol is a chiral molecule of significant interest in medicinal chemistry and drug development.[1] Its rigid cyclopentane core, combined with the specific spatial arrangement of its amino and hydroxyl groups, renders it a valuable chiral building block for synthesizing complex, biologically active molecules. The molecule possesses two stereocenters, giving rise to four distinct stereoisomers: the cis isomers, (1S,3S) and (1R,3R), and the trans isomers, (1R,3S) and (1S,3R).[1][2][3]

The precise three-dimensional structure is critical, as it governs the molecule's interaction with biological targets like enzymes and receptors.[1] Consequently, one stereoisomer may exhibit the desired pharmacological effect, while others could be inactive or cause adverse side effects.[1] A prominent example is the use of the (1R,3S) isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1][3]

The stereoselective synthesis and efficient separation of these isomers are paramount.[1] Key strategies to achieve enantiomerically pure 3-aminocyclopentanol isomers include asymmetric synthesis, chemo-enzymatic methods, and the resolution of racemic mixtures.[1][2] This guide provides a comprehensive overview of prevalent synthetic methodologies, supported by detailed experimental protocols, comparative data, and process visualizations.

Physicochemical and Spectroscopic Data

A thorough understanding of the distinct physicochemical properties of each stereoisomer is fundamental for their identification, characterization, and quality control.

| Property | (1R,3S)-3-Aminocyclopentanol HCl | (1S,3S)-3-Aminocyclopentanol Isomer Data |

| CAS Number | 1279032-31-3[2] | Not consistently available |

| Molecular Formula | C₅H₁₂ClNO[2] | C₅H₁₁NO[1] |

| Molecular Weight | 137.61 g/mol [2] | 101.15 g/mol |

| Appearance | White to pale yellow solid[2] | Data not available |

| Melting Point | 93-96°C[2] | Data not available |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water[2] | Data not available |

Stereochemical Relationships

The four stereoisomers of 3-aminocyclopentanol are interrelated as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Synthetic Methodologies and Experimental Protocols

The synthesis of specific 3-aminocyclopentanol stereoisomers requires precise control over stereochemistry. Modern chemo-enzymatic methods are particularly effective, offering high stereoselectivity and efficiency.

Method 1: Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A novel and efficient approach utilizes a hetero-Diels-Alder reaction followed by enzymatic resolution to achieve high optical purity.[3][4] This pathway is advantageous due to its short route and cost-effectiveness.[4]

Experimental Protocols:

-

Step 1: Hetero-Diels-Alder Reaction

-

Reaction: tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.[4]

-

Protocol: In a reaction flask, add tert-butyl hydroxylamine carbonate (1.0 eq), a catalyst such as cuprous or cupric chloride (0.1-0.2 eq), and 2-ethyl-2-oxazoline (0.1-0.2 eq). Add a suitable solvent like 2-methyltetrahydrofuran. Add cyclopentadiene (1.5-2.0 eq) to the mixture. Stir the reaction at 20-30°C until completion to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]

-

-

Step 2: Reductive Cleavage of N-O Bond

-

Reaction: The bicyclic adduct is subjected to selective reductive cleavage of the nitrogen-oxygen bond.[1][4]

-

Protocol: Dissolve the intermediate from Step 1 in acetic acid. Add a reducing agent such as zinc powder portion-wise while maintaining the temperature. After the reaction is complete, filter off the solid and concentrate the filtrate to obtain the racemic cis-N-Boc-3-hydroxycyclopent-4-enylamine.[4]

-

-

Step 3: Enzymatic Chiral Resolution

-

Reaction: A lipase enzyme selectively acylates one enantiomer, allowing for the separation of the two.[3][4]

-

Protocol: Dissolve the racemic product from Step 2 in a solvent like methylene chloride. Add vinyl acetate (e.g., 5 equiv.) and a lipase catalyst (e.g., Novozym 435, Lipozyme40086).[3][4] Stir the mixture at room temperature (e.g., 25°C) for an extended period (e.g., 48 hours).[4] Monitor the reaction for the desired conversion. Filter off the enzyme and concentrate the filtrate. The desired unreacted alcohol can then be separated from the acylated enantiomer by column chromatography.[3]

-

-

Step 4: Hydrogenation of the Double Bond

-

Reaction: The double bond in the cyclopentene ring is reduced via catalytic hydrogenation.[3][4]

-

Protocol: Dissolve the resolved (1S,3S)-N-Boc-3-aminocyclopent-4-enol in a solvent like methanol or ethanol.[3] Add a palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter the catalyst and concentrate the solvent.[4]

-

-

Step 5: Deacetylation

-

Reaction: The acetyl group (if present from the resolution step on the undesired enantiomer) is removed under basic conditions. For the desired alcohol that was not acylated, this step is a purification. The patent describes deprotecting the acetylated enantiomer to recover the other alcohol, but for the main pathway, we proceed with the resolved alcohol. For the overall process described in the patent, the acylated enantiomer is processed separately. A general deacetylation is described.

-

Protocol: Dissolve the N-Boc protected amino alcohol in methanol. Add a base such as lithium hydroxide (1.2 eq). Stir the mixture at room temperature for approximately 12 hours. After completion, concentrate the methanol, and use a water-ethyl acetate extraction to isolate the product. Dry the organic phase and concentrate to yield (1S,3S)-N-Boc-3-aminocyclopentanol.[4]

-

-

Step 6: Deprotection and Hydrochloride Salt Formation

-

Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed with acid, and the hydrochloride salt is formed in situ.[4][5]

-

Protocol: Prepare a solution of hydrogen chloride in isopropanol by slowly adding acetyl chloride (1.5 eq) to cooled isopropanol. Dissolve the N-Boc protected amino alcohol from the previous step in isopropanol and add it dropwise to the HCl/isopropanol solution. Stir the reaction at room temperature for 12 hours. Cool the system to 0°C to induce crystallization. Filter the white solid, wash with cold isopropanol, and dry under vacuum to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[4] (Note: The patent describes a sequence that leads to the (1R,3S) product, implying an inversion or a different starting enantiomer from the resolution step than explicitly detailed in some generic schemes).

-

| Step | Reaction | Key Reagents/Catalysts | Yield |

| 1 | Hetero-Diels-Alder Cycloaddition | CuCl, 2-ethyl-2-oxazoline, Cyclopentadiene | High |

| 2 | Reductive N-O Bond Cleavage | Zinc powder, Acetic acid | >99%[4] |

| 3 | Lipase-Catalyzed Resolution | Lipase (e.g., Lipozyme40086), Vinyl acetate | N/A (Separation) |

| 4 | Double Bond Hydrogenation | H₂, Pd/C | High |

| 5 | Deacetylation (of resolved ester) | Lithium hydroxide, Methanol | 90%[4] |

| 6 | Boc Deprotection & Salt Formation | HCl in Isopropanol (from Acetyl chloride) | 80%[4] |

Method 2: Synthesis via Reduction of 3-Aminocyclopentanone

A more conventional approach involves the reduction of a protected 3-aminocyclopentanone. This method often produces a mixture of cis and trans diastereomers that require subsequent separation.[1]

Experimental Protocol:

-

Step 1: Reduction of N-Protected 3-Aminocyclopentanone

-

Protocol: Dissolve the N-protected 3-aminocyclopentanone (e.g., N-Boc-3-aminocyclopentanone) in a suitable solvent such as methanol or ethanol. Cool the solution to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude mixture of cis and trans 3-aminocyclopentanol isomers.[1]

-

-

Step 2: Separation of Diastereomers

-

Protocol: The crude mixture obtained from the reduction is purified and the diastereomers are separated using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected and analyzed (e.g., by TLC) to isolate the pure cis and trans isomers.

-

Conclusion

The synthesis of chiral 3-aminocyclopentanol isomers is a critical task in pharmaceutical development, enabling access to enantiomerically pure drug candidates. While traditional methods like the reduction of aminoketones provide a viable route, they often necessitate challenging diastereomeric separations. Modern chemo-enzymatic strategies, particularly those combining powerful chemical reactions like the hetero-Diels-Alder cycloaddition with the exquisite selectivity of enzymatic resolutions, offer a more elegant and efficient solution.[6][7][8] These integrated approaches provide high optical purity, can be more cost-effective, and are increasingly important for the sustainable manufacturing of complex chiral molecules.[4] The choice of synthetic route ultimately depends on the desired stereoisomer, required scale, and economic considerations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a carbamate-protected amine and a hydroxyl group on a cyclopentyl scaffold, makes it a valuable intermediate in the synthesis of complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its application.

Physicochemical Properties

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | [1] |

| CAS Number | 154737-89-0 | [1][2][] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][4] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | 320.8 °C at 760 mmHg (Predicted) | |

| Density | 1.08 g/cm³ (Predicted) | |

| Solubility | Data not available | |

| Storage | Sealed in dry, 2-8°C | [5] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.2 | [1] |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 201.13649347 Da | [1] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and robust method for the preparation of tert-butyl carbamates from alcohols can be adapted. The following protocol is based on established chemical literature for similar transformations.

Synthesis of this compound

This procedure involves the reaction of (1S,3S)-3-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

(1S,3S)-3-Aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Dissolve (1S,3S)-3-aminocyclopentanol hydrochloride in a mixture of water and dichloromethane (or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium bicarbonate (or triethylamine) to neutralize the hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate in dichloromethane (or THF) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The purity and identity of the synthesized compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons, multiplets for the cyclopentyl ring protons, and signals for the hydroxyl and amine protons.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclopentyl ring.

Mass Spectrometry (MS):

-

GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity and confirm the molecular weight of the compound.[1] The mass spectrum would be expected to show the molecular ion peak or characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC):

-

Purity analysis can be performed using a reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA). Detection can be achieved using a UV detector.

Logical Workflow and Applications

While a specific signaling pathway involving this compound is not documented, its primary role is as a chiral building block in organic synthesis, particularly for drug discovery. The following diagrams illustrate a logical workflow for its synthesis and its potential application in the synthesis of more complex molecules.

This compound is a valuable intermediate for the synthesis of various biologically active molecules, including carbocyclic nucleoside analogues which are known for their antiviral properties.

Conclusion

References

The Critical Role of Stereochemistry in 3-Aminocyclopentanol Derivatives: A Technical Guide for Drug Development

For researchers, scientists, and drug development professionals, a deep understanding of stereochemistry is fundamental to designing safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the stereochemistry of 3-aminocyclopentanol derivatives, a class of chiral building blocks crucial in modern medicinal chemistry.

The 3-aminocyclopentanol core contains two chiral centers, giving rise to four distinct stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The spatial arrangement of the amino and hydroxyl groups is critical, as it profoundly influences the molecule's interaction with biological targets.[1] The cis isomers, (1S,3S) and (1R,3R), have the functional groups on the same face of the cyclopentane ring, while the trans isomers, (1R,3S) and (1S,3R), have them on opposite faces.[1] This subtle difference in three-dimensional structure can dictate whether a molecule elicits a desired pharmacological effect, is inactive, or even produces adverse side effects.[1]

A prime example of the importance of stereoisomerism in this class of compounds is the use of the (1R,3S)-isomer as a key intermediate in the synthesis of the anti-HIV drug, Bictegravir.[1][2] This highlights the necessity for robust stereoselective synthetic methods and accurate analytical techniques to isolate and characterize the desired stereoisomer.

Physicochemical and Spectroscopic Data of 3-Aminocyclopentanol Stereoisomers

A thorough understanding of the distinct physicochemical properties of each stereoisomer is essential for their identification and quality control. While a complete dataset for all four isomers is not consistently available in the public domain, the following tables summarize the available information. The hydrochloride salts are often characterized due to their enhanced stability.[1]

Table 1: Physicochemical Properties of 3-Aminocyclopentanol Stereoisomers

| Property | (1S,3S) Isomer | (1R,3R) Isomer | (1R,3S) Isomer | (1S,3R) Isomer |

| Molecular Formula | C₅H₁₁NO[3] | C₅H₁₁NO[4] | C₅H₁₁NO[5] | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [3] | 101.15 g/mol [4] | 101.15 g/mol [5] | 101.15 g/mol |

| Stereochemistry | cis[6] | cis[6] | trans[3] | trans |

| Appearance | Data not available | Data not available | Colorless liquid[6] | Data not available |

Table 2: Spectroscopic Data for 3-Aminocyclopentanol Isomers (Hydrochloride Salts)

| Isomer | ¹H-NMR (D₂O, δ ppm) | ¹³C-NMR (Solvent, δ ppm) | Mass Spectrometry (m/z) |

| (1S,3S) | ~4.33 (m, 1H, CH-OH), ~3.6-3.7 (m, 1H, CH-NH₂)[3] | Data not available | Data not available |

| (1R,3R) | Data not available | Data not available | Data not available |

| (1R,3S) | Data not available | Data not available | Data not available |

| (1S,3R) | Data not available | Data not available | Data not available |

Stereoselective Synthesis of 3-Aminocyclopentanol Derivatives

The synthesis of enantiomerically pure 3-aminocyclopentanol isomers can be achieved through several strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Diastereoselective Reduction of a 3-Aminocyclopentanone Precursor

A common approach involves the reduction of a protected 3-aminocyclopentanone. This method often yields a mixture of cis and trans diastereomers, which then require separation. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.[3]

Experimental Protocol: Diastereoselective Reduction

-

Dissolution: Dissolve the N-protected 3-aminocyclopentanone in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add a reducing agent, for instance, sodium borohydride (NaBH₄), in portions.

-

Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting mixture of cis and trans isomers can be separated by column chromatography or chiral HPLC.[3]

Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A highly effective method for producing the pharmaceutically important (1R,3S)-isomer involves a multi-step chemo-enzymatic approach. This pathway offers high stereoselectivity and is scalable for industrial production.[2][7]

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Experimental Protocol: Key Steps in the Chemo-enzymatic Synthesis

-

Step 1: Hetero-Diels-Alder Reaction: Under the catalysis of copper chloride and 2-ethyl-2-oxazoline, tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate, which then reacts in situ with cyclopentadiene.[7]

-

Step 2: Reductive Cleavage: The resulting bicyclic adduct undergoes reductive cleavage of the nitrogen-oxygen bond, for example, using zinc powder in acetic acid.[3]

-

Step 3: Enzymatic Kinetic Resolution: The racemic amino alcohol is resolved using a lipase-catalyzed acylation with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.[7]

-

Step 4: Hydrogenation: The desired enantiomer is subjected to catalytic hydrogenation to reduce the double bond in the cyclopentene ring.[7]

-

Step 5: Deprotection and Salt Formation: Protecting groups are removed under appropriate conditions, and the product is treated with a solution of hydrogen chloride in isopropanol to form the stable hydrochloride salt, which can be isolated by crystallization.[7]

Analytical Methods for Stereochemical Determination

The separation and analysis of 3-aminocyclopentanol stereoisomers are critical for quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Chiral HPLC Separation

Chiral HPLC can be used for both analytical and preparative separation of stereoisomers. The direct method, which employs a chiral stationary phase (CSP), is often preferred.

Caption: General workflow for chiral HPLC separation of 3-aminocyclopentanol stereoisomers.

Experimental Protocol: Chiral HPLC Separation

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective.[1]

-

Mobile Phase: A typical normal-phase mobile phase consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine modifier, such as diethylamine, is often added to improve peak shape and resolution. A common starting composition is n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).[1]

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.[3]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable. Alternatively, universal detectors like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or mass spectrometric (MS) detection can be employed for enhanced sensitivity and specificity.[3]

NMR Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of the 3-aminocyclopentanol isomers. For absolute configuration determination, the use of a chiral derivatizing agent can be employed to create diastereomeric derivatives that are distinguishable by NMR.[8]

The Role of Stereochemistry in Biological Activity

The differential effects of stereoisomers are a well-established principle in pharmacology. Enantiomers and diastereomers can exhibit distinct binding affinities for chiral biological targets like enzymes and receptors, leading to varied therapeutic outcomes and toxicological profiles.[9]

The development of carbocyclic nucleoside analogues as antiviral agents is an area where the stereochemistry of 3-aminocyclopentanol derivatives is of particular importance.[10] The rigid cyclopentane ring mimics the furanose sugar of natural nucleosides, and the precise spatial orientation of the amino and hydroxyl groups, which will be further functionalized, is critical for interaction with viral enzymes.

Conclusion

The stereochemistry of 3-aminocyclopentanol derivatives is a critical consideration in the design and development of new pharmaceuticals. The ability to synthesize and analyze stereochemically pure isomers is paramount for ensuring the safety and efficacy of these drug candidates. This guide has provided an in-depth overview of the stereochemical relationships, synthetic strategies, and analytical methodologies pertinent to this important class of molecules. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the utility of chiral building blocks like the stereoisomers of 3-aminocyclopentanol will undoubtedly continue to expand.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminocyclopentanol | High-Purity Reagent [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

An In-depth Technical Guide to the Boc-Protection of Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the tert-butoxycarbonyl (Boc) protection of aminocyclopentanol. This critical chemical transformation is fundamental in medicinal chemistry and drug development for the selective protection of the amino group, enabling further synthetic modifications of the molecule.

Core Mechanism of Boc-Protection

The protection of the amino group in aminocyclopentanol with di-tert-butyl dicarbonate (Boc)₂O proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of the N-Boc protected aminocyclopentanol, tert-butanol, and carbon dioxide. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1][2]

The reaction can be performed with or without a base. In the absence of a base, the amine substrate itself acts as the base. When a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is employed, it deprotonates the protonated amine intermediate, which can accelerate the reaction.[3]

Caption: Mechanism of Boc-protection of aminocyclopentanol.

Experimental Protocols

Materials:

-

Aminocyclopentanol (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq)[5]

-

Sodium hydroxide (NaOH) (1.1 eq)

-

tert-Butanol

-

Water

-

Pentane or Hexane

-

Ethyl ether or Ethyl acetate

-

Potassium hydrogen sulfate (KHSO₄) solution (aqueous)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve aminocyclopentanol (1.0 eq) and sodium hydroxide (1.1 eq) in a mixture of water and tert-butanol. Stir until a clear solution is obtained.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 eq) dropwise over a period of 1 hour at room temperature. A white precipitate may form during the addition. The reaction is mildly exothermic, and the temperature may rise to 30-35°C.[4]

-

Reaction: Continue stirring the reaction mixture overnight at room temperature to ensure completion. The pH of the solution should be between 7.5 and 8.5.

-

Work-up:

-

Extract the reaction mixture twice with pentane or hexane to remove any unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to a pH of 1-2 by adding a cold aqueous solution of potassium hydrogen sulfate. This step should be performed in a well-ventilated fume hood as it is accompanied by the evolution of carbon dioxide.

-

Extract the acidified aqueous layer with four portions of ethyl ether or ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic layers and wash them twice with water, followed by drying over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C.

-

The resulting crude product can be further purified by crystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.

-

References

In-Depth Technical Guide: Spectroscopic Data for tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the chiral building block, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. This compound, with the CAS Number 154737-89-0 and a molecular formula of C₁₀H₁₉NO₃, is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| CAS Number | 154737-89-0 | [1][2] |

| IUPAC Name | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | [1] |

Spectroscopic Data Summary

While comprehensive, publicly available datasets for this compound are limited, this guide collates available information and provides expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence of the tert-butoxycarbonyl (Boc) protecting group, the cyclopentyl ring, and the hydroxyl functionality, as well as their relative stereochemistry.

¹H NMR (Proton NMR)

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.5 - 5.0 | br s | N-H (carbamate) |

| ~3.9 - 4.2 | m | CH-OH |

| ~3.6 - 3.9 | m | CH-NHBoc |

| ~1.5 - 2.2 | m | Cyclopentyl CH₂ |

| ~1.2 - 1.8 | m | Cyclopentyl CH₂ |

| 1.45 | s | C(CH₃)₃ (Boc) |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (ppm) | Assignment |

| ~155 - 157 | C=O (carbamate) |

| ~79 - 81 | C(CH₃)₃ (Boc) |

| ~72 - 75 | CH-OH |

| ~55 - 58 | CH-NHBoc |

| ~30 - 45 | Cyclopentyl CH₂ |

| 28.4 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2850 - 2950 | Medium-Strong | C-H stretch (alkane) |

| ~1680 - 1710 | Strong | C=O stretch (carbamate) |

| ~1510 - 1540 | Medium | N-H bend (carbamate) |

| ~1160 - 1250 | Strong | C-O stretch (carbamate and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods. PubChem indicates the availability of GC-MS data for this compound.[1]

| m/z | Possible Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 183 | [M - H₂O]⁺ |

| 146 | [M - C₄H₉O]⁺ or [M - tBu]⁺ |

| 101 | [M - Boc]⁺ |

| 100 | [M - Boc - H]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this specific molecule are not widely published. However, the following provides generalized procedures that are standard in the field for compounds of this nature.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

FTIR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small, representative amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The data is typically collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient is typically used, for example, starting at 50-100 °C and ramping up to 250-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Typically from m/z 40 to 400.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or synthesized batch of this compound.

References

The Rising Therapeutic Potential of Carbamate-Protected Cyclopentane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the carbamate functional group with a cyclopentane scaffold has given rise to a promising class of molecules with diverse and potent biological activities. The carbamate moiety, a versatile functional group, enhances the drug-like properties of molecules by improving stability, cell permeability, and acting as a peptide bond isostere.[1][2] When appended to a cyclopentane ring, a common structural motif in numerous natural products and approved drugs, the resulting derivatives exhibit significant potential in various therapeutic areas, including antiviral and anticancer applications.[3] This technical guide provides an in-depth overview of the biological activities of carbamate-protected cyclopentane derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antiviral Activity: Potent Inhibition of Influenza Neuraminidase

A significant area of investigation for cyclopentane derivatives, including those with carbamate-like functionalities, is in the development of antiviral agents. Notably, a series of cyclopentane derivatives have been identified as potent and selective inhibitors of influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[4][5]

Quantitative Data: Neuraminidase Inhibition

The antiviral efficacy of these compounds has been quantified through the determination of their 50% effective concentrations (EC₅₀), which represent the concentration of the drug that inhibits 50% of the viral cytopathic effect in cell culture. The following table summarizes the EC₅₀ values for several cyclopentane neuraminidase inhibitors against various influenza A and B virus strains.

| Compound ID | Influenza A (H1N1) EC₅₀ (µM) | Influenza A (H3N2) EC₅₀ (µM) | Influenza B EC₅₀ (µM) | Reference |

| RWJ-270201 | ≤1.5 | <0.3 | <0.2 - 8.0 | [2][5] |

| BCX-1827 | ≤1.5 | <0.3 | <0.2 - 8.0 | [2][5] |

| BCX-1898 | ≤1.5 | <0.3 | <0.2 - 8.0 | [2][5] |

| BCX-1923 | ≤1.5 | <0.3 | <0.2 - 8.0 | [2][5] |

| Zanamivir | Generally 3-fold less potent than cyclopentane derivatives | Generally 3-fold less potent than cyclopentane derivatives | Comparable to cyclopentane derivatives | [5] |

| Oseltamivir Carboxylate | Generally 3-fold less potent than cyclopentane derivatives | Generally 3-fold less potent than cyclopentane derivatives | Comparable to cyclopentane derivatives | [5] |

Table 1: Antiviral activity (EC₅₀) of cyclopentane neuraminidase inhibitors against various influenza virus strains. Data extracted from Smee et al., 2001.[2][5]

Mechanism of Action: Neuraminidase Inhibition Pathway

The primary mechanism of action of these antiviral cyclopentane derivatives is the inhibition of the influenza neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells, thus preventing the spread of the infection.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Carbamate-protected cyclopentane derivatives have also demonstrated significant potential as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is typically evaluated by determining their 50% inhibitory concentration (IC₅₀) against various cancer cell lines. The following table presents the IC₅₀ values for representative cyclopentanone oxime derivatives, a class of compounds sharing structural similarities with carbamate-protected cyclopentanes.

| Compound ID | Derivative Type | A-375 (Melanoma) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | H-460 (Lung) IC₅₀ (µM) | Reference |

| 11g | Chalcone Oxime | 0.87 | 0.28 | 2.43 | 1.04 | [1] |

| 11d | Chalcone Oxime | 1.47 | 0.79 | 3.80 | 1.63 | [1] |

| Foretinib (Control) | Kinase Inhibitor | 1.90 | 1.15 | 3.97 | 2.86 | [1] |

Table 2: In vitro cytotoxicity (IC₅₀) of selected oxime derivatives against various human cancer cell lines. Data from BenchChem Application Notes.[1]

Experimental Workflow: Evaluation of Anticancer Activity

The evaluation of the anticancer properties of novel carbamate-protected cyclopentane derivatives follows a standardized workflow, from initial synthesis to detailed mechanistic studies.

Experimental Protocols

Synthesis of Carbamate-Protected Cyclopentane Derivatives

A general method for the synthesis of carbamates involves the reaction of an alcohol with an isocyanate.[6] For cyclopentane derivatives, a hydroxylated cyclopentane intermediate can be reacted with a suitable isocyanate to yield the desired carbamate-protected product.

Materials:

-

Hydroxylated cyclopentane derivative

-

Isocyanate (e.g., phenyl isocyanate)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base catalyst (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the hydroxylated cyclopentane derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base catalyst to the reaction mixture.

-

Slowly add a solution of the isocyanate in the anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

In Vitro Antiviral Activity Assay (CPE Inhibition)

This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound against a specific virus.[5]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Minimum Essential Medium (MEM) supplemented with appropriate reagents

-

96-well microplates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the growth medium from the cell monolayers and add the medium containing the test compound dilutions.

-

Add a standardized amount of influenza virus to each well (except for cell controls).

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period that allows for the development of viral cytopathic effect (CPE) in the virus control wells.

-

Visually score the CPE in each well under a microscope.

-

Alternatively, quantify cell viability using a neutral red uptake assay.

-

Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate and multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Carbamate-protected cyclopentane derivatives represent a versatile and promising class of bioactive molecules. Their demonstrated efficacy as both antiviral and anticancer agents, coupled with the tunability of their chemical structures, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting chemical space. Future research should focus on expanding the diversity of these derivatives, elucidating their detailed mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Cyclopentane Neuraminidase Inhibitors With Potent In Vitro Anti-Influe" by Donald F. Smee, J. H. Huffman et al. [digitalcommons.usu.edu]

- 5. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 154737-89-0), a key chiral building block in pharmaceutical and medicinal chemistry. This document summarizes quantitative data from various suppliers, outlines a general experimental protocol for its synthesis via N-Boc protection, and illustrates the synthetic workflow.

Commercial Supplier Data

The following table summarizes the available quantitative data for this compound from various commercial suppliers. Please note that pricing and availability are subject to change and direct inquiry with the supplier is recommended for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Advanced ChemBlocks | 154737-89-0 | 97% | 1g | $63 |

| ChemScene | 154737-89-0 | ≥95% | 100mg, 250mg, 500mg, 1g, 5g, 10g | $19.50 (100mg), $28.50 (250mg) |

| BLDpharm | 154737-89-0 | - | Inquire | Inquire |

| Sigma-Aldrich (for (1S,3R) isomer) | 167465-99-8 | 98% | 100mg, 250mg, 1g, 5g, 25g | $17.25 (100mg), $21.85 (250mg), $54.05 (1g), $126.50 (5g), $368.00 (25g) |

| Ambeed (for (1R,3S) isomer) | - | - | Inquire | Inquire |

| BOC Sciences | 154737-89-0 | - | Inquire | Inquire |

| Chemical-Suppliers.com | 154737-89-0 | - | Inquire | Inquire |

Core Synthesis Protocol: N-tert-Butoxycarbonylation (Boc Protection)

General Experimental Protocol for Boc Protection of an Amine:

Materials:

-

Amine substrate (e.g., (1S,3S)-3-aminocyclopentanol)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

-

Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of water and an organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the amine substrate in the chosen solvent.

-

Add the base to the solution. The choice and amount of base will depend on the specific substrate and reaction conditions.

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture, often portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

If a biphasic system is not already present, add an organic solvent for extraction (e.g., ethyl acetate).

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-Boc protected amine.

Experimental Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis of this compound and a conceptual signaling pathway where such a chiral building block might be utilized in drug discovery.

Caption: General workflow for the synthesis of the target compound.

Caption: Conceptual pathway for utilizing the compound in drug development.

References

Methodological & Application

Experimental Protocol for Boc Protection of Amines: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the tert-butoxycarbonyl (Boc) protection of primary and secondary amines, a fundamental transformation in organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex molecules.[1] The Boc group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2]

Introduction

The protection of amine functionalities is a critical strategic step in multi-step organic synthesis to prevent unwanted side reactions.[3] The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its reliability, ease of introduction, and selective removal.[1] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[2] The reaction involves the nucleophilic attack of the amine on the Boc anhydride, forming a stable carbamate.[1]

Reaction Mechanism

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[4] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[2] The reaction can be performed with or without a base. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to neutralize the protonated amine intermediate and accelerate the reaction.[1][5]

Experimental Protocols

Several protocols for the Boc protection of amines exist, with the choice of conditions often depending on the substrate's properties and the desired scale of the reaction.

Protocol 1: General Procedure with a Base

This protocol is a widely applicable method for a broad range of primary and secondary amines.[1][4]

Materials:

-

Amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[4]

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide (NaOH)) (1.2 - 2.0 equiv)[4]

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a Dioxane/Water mixture)[4]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amine substrate in the chosen solvent.[4]

-

Base Addition: Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture to 0°C in an ice bath.[4]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.[4]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[4]

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[4]

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and finally with brine.[6]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[1]

-

Purification: If necessary, purify the crude product by column chromatography.[1]

Protocol 2: Catalyst-Free Procedure in Water-Acetone

This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[7]

Materials:

-

Amine (1 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)

-

Distilled water (9.5 mL)

-

Acetone (0.5 mL)

-

Dichloromethane (5 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Suspension: In a round-bottom flask, add the amine to a mixture of distilled water and acetone and stir at room temperature for a few minutes.[7]

-

Reagent Addition: Add di-tert-butyl dicarbonate to the suspension.[2]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times are typically short, often between 8 to 12 minutes.[7]

-

Extraction: Add dichloromethane and continue stirring. Transfer the mixture to a separatory funnel and separate the layers.[7]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[7]

-

Purification: Purify the residue by column chromatography on silica gel to afford the N-Boc protected amine.[7]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Boc protection is influenced by the substrate, solvent, and the presence of a base or catalyst. The following table summarizes typical reaction conditions and reported yields for various amines.

| Amine Substrate | Reagent (equiv) | Base (equiv) | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzylamine | (Boc)₂O (1.0) | - | Water/Acetone (9.5:0.5) | Room Temp. | 8 min | 98 | [1] |

| 3-Chloroaniline | (Boc)₂O (1.0) | - | Water | Room Temp. | 4 hr | - | [1] |

| General Amines | (Boc)₂O (1.5) | TEA or DIPEA (3.0) | Water/THF (2:1) | 0°C to Room Temp. | 6 hr | High | [1] |

| General Amines | (Boc)₂O (2-3) | Base (1-1.5) | Various | Room Temp. or 40°C | - | High | [1] |

| Pyrrolidine | (Boc)₂O (1.0) | TEA (1.1) | DCM | 0°C to Room Temp. | 1 hr | 100 | [3] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0) | - | THF | 0°C to Room Temp. | Overnight | 89 | [8] |

Mandatory Visualizations

Caption: General experimental workflow for Boc protection of amines.

Caption: Simplified reaction mechanism for Boc protection of an amine.

Deprotection of Boc-Protected Amines

The removal of the Boc group is typically achieved under acidic conditions.[9]

Protocol for N-Boc Deprotection using Acid

Materials:

-

N-Boc protected amine

-

Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))[9]

-

Solvent (e.g., Dichloromethane (DCM), Ethyl acetate, or Methanol)[1]

Procedure:

-

Setup: Dissolve the N-Boc protected amine in a suitable organic solvent.[1]

-

Reagent Addition: Add a strong acid. Common methods include:

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[4][10]

-

Work-up:

-

For TFA deprotection, remove the solvent and excess TFA under reduced pressure. The residue can be dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

-

For HCl in dioxane, the product often precipitates as the hydrochloride salt and can be collected by filtration.[10]

-

-

Isolation: After neutralization (if necessary), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis and Utility of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the chiral building block, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, in the synthesis of potent antiviral agents, with a primary focus on the anti-HIV drug, Abacavir. Detailed experimental protocols for the synthesis of Abacavir are provided, along with a summary of its mechanism of action.

Introduction

This compound is a key chiral intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These analogues are a critical class of antiviral drugs where the furanose oxygen of the natural nucleoside is replaced by a methylene group, conferring enhanced stability against enzymatic degradation.[2] The specific stereochemistry of this building block is crucial for the biological activity of the final drug molecule.[3] One of the most significant applications of this compound is in the enantioselective synthesis of Abacavir, a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[2][4][5]

Principle of Synthesis

The synthesis of Abacavir from this compound generally follows a convergent synthetic approach.[6] This strategy involves the synthesis of the chiral cyclopentenylamine moiety and a suitably substituted purine base separately, followed by their coupling to form the carbocyclic nucleoside.

The key steps in this synthetic pathway include:

-

Activation of the hydroxyl group: The hydroxyl group of the starting carbamate is typically activated, for example, by conversion to a leaving group, to facilitate subsequent nucleophilic substitution.

-

Introduction of the purine base: A crucial step involves the coupling of the activated cyclopentenyl intermediate with a purine derivative, often a di-substituted purine, via a nucleophilic substitution reaction.

-

Modification of the purine ring: Subsequent chemical transformations are carried out on the purine ring to introduce the desired substituents, such as the cyclopropylamino group at the C6 position.

-

Deprotection: Finally, removal of the Boc protecting group on the cyclopentenylamine and any other protecting groups on the purine base yields the final active pharmaceutical ingredient, Abacavir.

Biological Mechanism of Action: Abacavir

Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect.[3][7] The mechanism of action involves the following key steps:

-

Cellular Uptake: Abacavir enters host cells, including HIV-infected cells.

-

Intracellular Phosphorylation: Inside the cell, Abacavir is converted to its active form, carbovir triphosphate (CBV-TP), through a series of phosphorylation steps catalyzed by cellular kinases.[8][9] This multi-step process is initiated by adenosine phosphotransferase, followed by the action of other kinases such as guanylate kinase and nucleoside diphosphate kinases.[8][10]

-

Inhibition of HIV Reverse Transcriptase: CBV-TP acts as a competitive inhibitor of the viral enzyme, reverse transcriptase (RT).[7][11] It mimics the natural substrate, deoxyguanosine triphosphate (dGTP).

-

Chain Termination: Upon incorporation into the growing viral DNA chain, CBV-TP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[11][12] This premature termination of DNA synthesis effectively halts viral replication.

Experimental Protocols

The following protocols are representative examples for the synthesis of Abacavir and its intermediates. Researchers should adapt these procedures based on their specific laboratory conditions and available reagents.

Synthesis of a Key Intermediate: (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-2-cyclopentene-1-methanol

This protocol describes the coupling of a chiral cyclopentenyl derivative with 2,6-dichloropurine.

Materials:

-

An enantiopure β-lactam derived from this compound

-

2,6-dichloropurine tetrabutylammonium salt

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the enantiopure β-lactam and 2,6-dichloropurine tetrabutylammonium salt in anhydrous THF under an inert atmosphere.

-

Add the palladium catalyst to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-